Methyl(2-methylpropyl)amine hydrochloride
Overview
Description
Methyl(2-methylpropyl)amine hydrochloride: is a chemical compound with the molecular formula C5H14ClN. It is a hydrochloride salt of methyl(2-methylpropyl)amine, which is a secondary amine. This compound is often used in organic synthesis and various research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Nucleophilic Substitution: One common method for preparing methyl(2-methylpropyl)amine hydrochloride involves the nucleophilic substitution of a haloalkane with a primary amine.
Reductive Amination: Another method involves the reductive amination of a ketone or aldehyde with methylamine in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods: Industrial production of this compound typically involves large-scale nucleophilic substitution reactions using automated reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the production efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl(2-methylpropyl)amine hydrochloride can undergo oxidation reactions to form corresponding amine oxides.
Reduction: It can be reduced to form primary amines under specific conditions.
Substitution: It can participate in substitution reactions where the amine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products:
Oxidation: Amine oxides.
Reduction: Primary amines.
Substitution: Various substituted amines depending on the reagents used.
Scientific Research Applications
Methyl(2-methylpropyl)amine hydrochloride is utilized in various scientific research fields:
Chemistry: It is used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and its role in drug development.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of methyl(2-methylpropyl)amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. In organic synthesis, it acts as a nucleophile, participating in various chemical reactions to form new bonds and structures. In biological systems, it may interact with proteins or nucleic acids, influencing their function and activity .
Comparison with Similar Compounds
N,N-Dimethyl-1-propanamine: Similar in structure but with different reactivity and applications.
N-Methyl-2-propanamine: Another related compound with distinct chemical properties.
Uniqueness: Methyl(2-methylpropyl)amine hydrochloride is unique due to its specific molecular structure, which imparts distinct reactivity and makes it suitable for various specialized applications in research and industry .
Properties
IUPAC Name |
N,2-dimethylpropan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13N.ClH/c1-5(2)4-6-3;/h5-6H,4H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRWUIEWFOGJKEL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89282-62-2 | |
Record name | methyl(2-methylpropyl)amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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